molecular formula C20H23N3O3S B11669741 N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide

N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide

Cat. No.: B11669741
M. Wt: 385.5 g/mol
InChI Key: GXXQAIUJPRNMBM-HYARGMPZSA-N
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Description

This compound contains multiple functional groups, including an ethoxy group, a prop-2-en-1-yloxy group, a pyridin-2-ylsulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the aldehyde intermediate: The starting material, 3-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde, is prepared by reacting 3-ethoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.

    Condensation reaction: The aldehyde intermediate is then condensed with 2-(pyridin-2-ylsulfanyl)propanehydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired hydrazone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N’-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Materials Science:

    Biological Research: The compound can be used as a probe or reagent in various biological assays to study enzyme activity, protein interactions, and other cellular processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. Additionally, the pyridin-2-ylsulfanyl group may interact with metal ions or other cofactors, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide: This compound shares a similar hydrazide moiety and aromatic structure but differs in the substituents on the aromatic ring.

    (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: This compound has a similar aromatic structure with different functional groups, such as a hydroxy group instead of an ethoxy group.

Uniqueness

N’-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an ethoxy group and a prop-2-en-1-yloxy group on the aromatic ring, along with the pyridin-2-ylsulfanyl and hydrazide moieties, sets it apart from other similar compounds.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylpropanamide

InChI

InChI=1S/C20H23N3O3S/c1-4-12-26-17-10-9-16(13-18(17)25-5-2)14-22-23-20(24)15(3)27-19-8-6-7-11-21-19/h4,6-11,13-15H,1,5,12H2,2-3H3,(H,23,24)/b22-14+

InChI Key

GXXQAIUJPRNMBM-HYARGMPZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)SC2=CC=CC=N2)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)SC2=CC=CC=N2)OCC=C

Origin of Product

United States

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